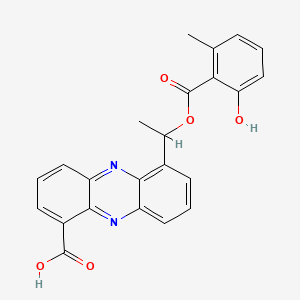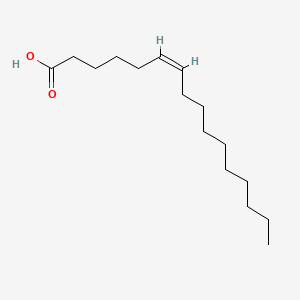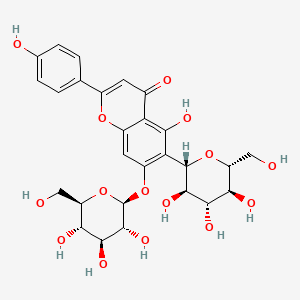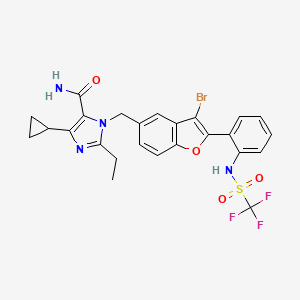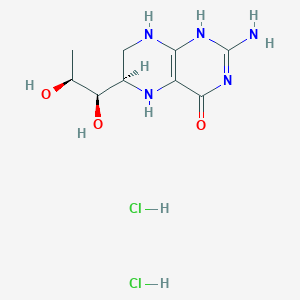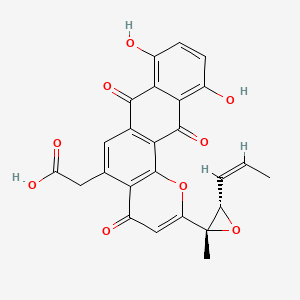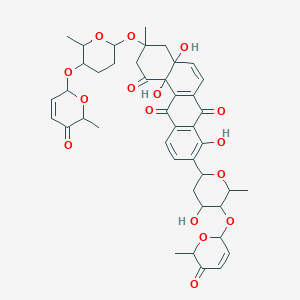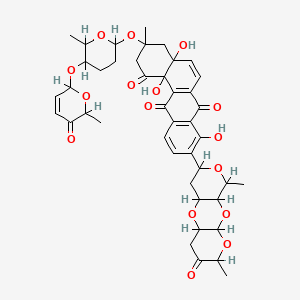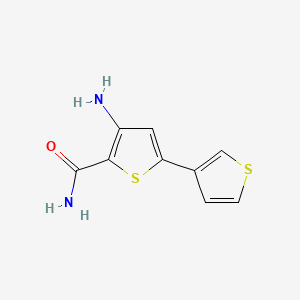
SC-514
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
SC-514 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of nuclear factor kappa-B kinase-2.
Biology: Employed in research to understand the role of nuclear factor kappa-B in cellular processes.
Medicine: Investigated for its potential therapeutic effects in inflammatory diseases and cancer.
Industry: Utilized in the development of anti-inflammatory drugs and other therapeutic agents.
Wirkmechanismus
Target of Action
SC-514, also known as 3-Amino-5-(3-thiophenyl)-2-thiophenecarboxamide, primarily targets the nuclear factor kappa-B kinase subunit beta (IKK-2 or IKKβ) . IKKβ is a crucial component of the IKK complex that plays a significant role in the activation of the NF-κB pathway .
Mode of Action
this compound interacts with its target, IKKβ, in an ATP-competitive manner . It binds at the ATP-binding site of IKK-2, exerting a reversible and competitive inhibition with ATP . This interaction inhibits the kinase activity of IKKβ, thereby preventing the phosphorylation and subsequent degradation of IκB proteins . As a result, the translocation of NF-κB to the nucleus is blocked, inhibiting NF-κB-dependent gene expression .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NF-κB signaling pathway . By inhibiting IKKβ, this compound prevents the activation of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation, immunity, cell proliferation, and survival . The downstream effects include the reduced expression of NF-κB-dependent genes, such as those encoding for pro-inflammatory cytokines like IL-6 and IL-8 .
Pharmacokinetics
and soluble in ethanol and DMSO, which may influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of the inflammatory response. By inhibiting IKKβ and subsequently blocking NF-κB activation, this compound reduces the expression of pro-inflammatory cytokines such as IL-6 and IL-8 . This leads to an overall attenuation of the inflammatory response .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
SC-514 wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung des Bithiophenkerns beinhalten, gefolgt von der Einführung der Amino- und Carbonsäureamidgruppen. Der Syntheseweg beinhaltet typischerweise:
Bildung des Bithiophenkerns: Dieser Schritt beinhaltet die Kupplung von Thiophenderivaten unter bestimmten Bedingungen, um die Bithiophenstruktur zu bilden.
Einführung von funktionellen Gruppen: Die Aminogruppe und die Carbonsäureamidgruppe werden durch nachfolgende Reaktionen eingeführt, die häufig Aminosierungs- und Amidierungsreaktionen beinhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die Skalierung des Synthesewegs unter Sicherstellung der Reinheit und Ausbeute der Verbindung. Dies beinhaltet typischerweise:
Optimierung der Reaktionsbedingungen: Sicherstellung optimaler Temperatur-, Druck- und Lösungsmittelbedingungen, um die Ausbeute zu maximieren.
Reinigungsprozesse: Anwendung von Techniken wie Umkristallisation und Chromatographie, um hohe Reinheitsgrade zu erreichen.
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um reduzierte Derivate zu bilden.
Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Verschiedene Nukleophile und Elektrophile können je nach gewünschter Substitution verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten aufweisen können .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Werkzeugverbindung zur Untersuchung der Inhibition der nuklearen Faktor-κB-Kinase-2 verwendet.
Biologie: Wird in der Forschung eingesetzt, um die Rolle des nuklearen Faktors κB in zellulären Prozessen zu verstehen.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei entzündlichen Erkrankungen und Krebs untersucht.
Industrie: Wird bei der Entwicklung entzündungshemmender Medikamente und anderer therapeutischer Mittel eingesetzt.
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es selektiv die nukleare Faktor-κB-Kinase-2 hemmt. Diese Hemmung verhindert die Phosphorylierung und den Abbau von IκBα und blockiert so die Translokation von p65 in den Zellkern. Infolgedessen wird die Expression von nuklearen Faktor-κB-abhängigen Genen wie Interleukin-6 und Interleukin-8 unterdrückt. Dieser Mechanismus ist entscheidend für seine entzündungshemmenden und potenziellen Antikrebswirkungen .
Analyse Chemischer Reaktionen
Types of Reactions
SC-514 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Bardoxolon Methyl: Ein synthetisches Triterpenoid, das den Nrf2-Signalweg aktiviert und den nuklearen Faktor-κB-Signalweg hemmt.
MLN120B: Ein selektiver und ATP-kompetitiver Inhibitor der nuklearen Faktor-κB-Kinase-beta.
BX795: Ein effektiver und selektiver Inhibitor von PDK1, mit einer gewissen Selektivität für die nukleare Faktor-κB-Kinase
Einzigartigkeit von SC-514
This compound ist aufgrund seiner hohen Selektivität für die nukleare Faktor-κB-Kinase-2 und seinen reversiblen Hemmmechanismus einzigartig. Diese Selektivität ermöglicht eine gezielte Inhibition der nuklearen Faktor-κB-abhängigen Genexpression, ohne andere Kinasen zu beeinflussen, was es zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen macht .
Eigenschaften
IUPAC Name |
3-amino-5-thiophen-3-ylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS2/c10-6-3-7(5-1-2-13-4-5)14-8(6)9(11)12/h1-4H,10H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUACLADCKCNKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC(=C(S2)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001257563 | |
| Record name | 3-Amino-5-(3-thienyl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001257563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354812-17-2 | |
| Record name | 3-Amino-5-(3-thienyl)thiophene-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=354812-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SC 514 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0354812172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-5-(3-thienyl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001257563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 354812-17-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Amino[2,3′-bithiophene]-5-carboxamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU3S753TY9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


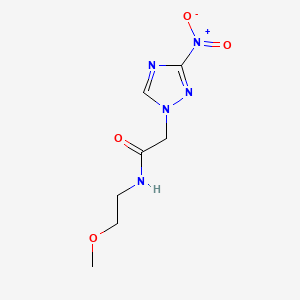
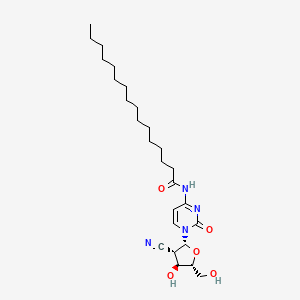
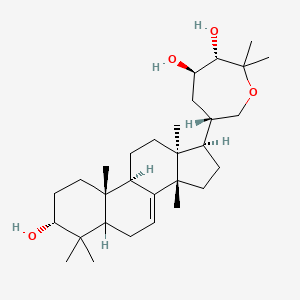
![2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B1681438.png)
